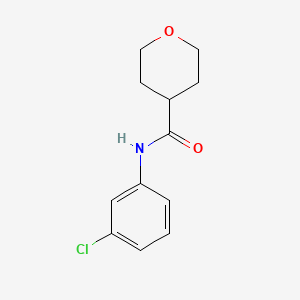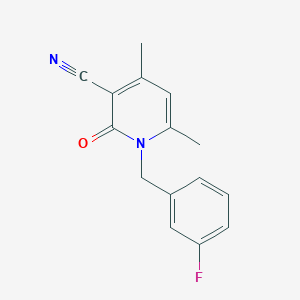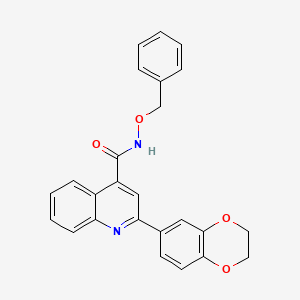
N-(3-chlorophenyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)oxane-4-carboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its association with doping in sports. However, the compound has also shown promise in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(3-chlorophenyl)oxane-4-carboxamide 501516 works by activating PPAR-delta, a nuclear receptor that plays a crucial role in regulating energy metabolism. When activated, PPAR-delta increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy expenditure and a decrease in fat accumulation, which can improve metabolic health.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been shown to have several biochemical and physiological effects in animal and cell-based studies. These include increased fatty acid oxidation, improved glucose uptake, increased endurance capacity, and reduced inflammation. These effects have been observed in various tissues such as skeletal muscle, liver, and adipose tissue.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has several advantages for laboratory experiments. It is a potent and selective PPAR-delta agonist, which allows for precise targeting of the receptor. It is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also limitations to its use. The compound has been associated with potential health risks, and its use in animal studies has been controversial. Additionally, its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
Future Directions
Despite the controversy surrounding its use, N-(3-chlorophenyl)oxane-4-carboxamide 501516 has shown promise in various fields of scientific research. Here are some future directions for research on this compound:
1. Investigate its potential use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
2. Explore its effects on mitochondrial function and oxidative stress in various tissues.
3. Investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Determine its effects on muscle regeneration and repair in animal models of muscle injury.
5. Investigate its potential use in cancer therapy, as it has been shown to have anti-tumor effects in certain types of cancer cells.
Conclusion:
In conclusion, N-(3-chlorophenyl)oxane-4-carboxamide, also known as N-(3-chlorophenyl)oxane-4-carboxamide 501516, is a synthetic drug that has shown promise in various fields of scientific research. Its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer make it an area of interest for future research. However, its use is controversial due to its association with doping in sports, and more research is needed to determine its safety and efficacy.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)oxane-4-carboxamide 501516 involves the reaction of 3-chlorophenyl isocyanate with 4-hydroxybutyric acid. The resulting product is then purified by recrystallization to obtain the final compound. This method has been described in several research articles and can be carried out in a laboratory setting.
Scientific Research Applications
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is its use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Studies have shown that N-(3-chlorophenyl)oxane-4-carboxamide 501516 can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce lipid accumulation in adipose tissue.
properties
IUPAC Name |
N-(3-chlorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFNIRYPHOJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)


![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)